![molecular formula C21H25ClFNO2 B1679253 Reduced haloperidol CAS No. 34104-67-1](/img/structure/B1679253.png)
Reduced haloperidol
Übersicht
Beschreibung
Reduced haloperidol is an active metabolite of haloperidol . Haloperidol is used to treat nervous, emotional, and mental conditions such as schizophrenia . It is also used to control the symptoms of Tourette’s disorder .
Synthesis Analysis
One of the metabolic pathways of haloperidol is the reduction of the molecule at the benzylic ketone to form an alcohol metabolite, known as reduced haloperidol . The basic and clinical pharmacology of reduced haloperidol is the subject of this review .Molecular Structure Analysis
Reduced haloperidol is formed via reduction of haloperidol by ketone reductase . It inhibits radioligand binding to sigma-1 and dopamine D2 receptors .Chemical Reactions Analysis
Haloperidol undergoes Phase I metabolism reactions of oxidative dealkylation to form inactive metabolites and reduction to form an active metabolite (reduced haloperidol) .Physical And Chemical Properties Analysis
Haloperidol is a crystalline material with a melting temperature of 150 °C . This drug has very low solubility in water (1.4 mg/100 mL), but it is soluble in chloroform, benzene, methanol, and acetone .Wissenschaftliche Forschungsanwendungen
Postoperative Delirium Management
Reduced Haloperidol has been studied for its effectiveness in managing postoperative delirium (POD) in elderly patients. A systematic review and meta-analysis have shown that perioperative application of Haloperidol can significantly decrease the occurrence of POD without obvious side effects . This suggests that Reduced Haloperidol could be beneficial in reducing the incidence of this common post-surgical complication.
Enantiomeric Pharmaceutical Research
The synthesis of the enantiomers of Reduced Haloperidol is of interest in pharmaceutical research. Since Reduced Haloperidol contains an asymmetric center, it can exist in two possible enantiomeric forms . The study of these enantiomers can lead to a better understanding of the pharmacodynamics and pharmacokinetics of the compound.
Metabolic Pathway Analysis
Reduced Haloperidol is a known metabolite of Haloperidol, identified in humans, rats, and guinea pigs . Research into its metabolic pathways can provide insights into the drug’s metabolism and its implications on therapeutic efficacy and safety.
Sigma Receptor Activity
Studies have indicated that metabolites of Haloperidol, which would include Reduced Haloperidol, display preferential activity at sigma receptors compared to dopamine D-2 receptors . This could have implications for the development of new therapeutic agents targeting sigma receptors.
Therapeutic Efficacy Determination
The role of Reduced Haloperidol in determining the therapeutic efficacy of Haloperidol is another area of research. Understanding the interconversion and the relative activity of Haloperidol and its reduced form can inform dosage and treatment strategies .
Analytical Method Development
The development of analytical methods for the detection and quantification of Reduced Haloperidol in biological samples is crucial for clinical and research purposes. Enantioselective chromatographic methods using chiral HPLC stationary phases have been identified, which can detect as little as 1% of either enantiomer in synthetic samples of Reduced Haloperidol enantiomers .
Wirkmechanismus
Target of Action
Reduced haloperidol, a metabolite of haloperidol, primarily targets the dopamine receptors in the brain, particularly the D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and motor activity .
Mode of Action
Reduced haloperidol exerts its antipsychotic effect through strong antagonism of the dopamine receptor, mainly D2 . This antagonism, particularly within the mesolimbic and mesocortical systems of the brain, leads to a decrease in dopaminergic transmission .
Biochemical Pathways
One of the metabolic pathways of haloperidol involves the reduction of the molecule at the benzylic ketone to form an alcohol metabolite, known as reduced haloperidol . This reduction process largely favors the conversion of haloperidol to reduced haloperidol .
Pharmacokinetics
The metabolism of haloperidol involves several steps, including glucuronidation, reduction to form reduced haloperidol, and CYP-mediated oxidation . CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans . The elimination half-life of haloperidol is about 3 weeks, and the time to steady-state is about 3 months .
Result of Action
The action of reduced haloperidol leads to changes in the excitability of striatal neurons and affects the ratio of inhibitory/excitatory synaptic transmission . This can result in a range of effects, including the reduction of psychotic symptoms and potential motor side effects .
Action Environment
Environmental factors, such as the patient’s health status and the presence of other medications, can influence the action, efficacy, and stability of reduced haloperidol. For instance, in critically ill patients, haloperidol may reduce mortality and likely result in little to no change in the occurrence of serious adverse events .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBBTJFOIOEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929321 | |
Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reduced haloperidol | |
CAS RN |
34104-67-1, 136271-60-8 | |
Record name | 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34104-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyhaloperidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROHALOPERIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.